molecular formula C10H8Cl2N2 B2417970 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole CAS No. 879567-81-4

4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole

Cat. No.: B2417970
CAS No.: 879567-81-4
M. Wt: 227.09
InChI Key: RGJWSTZHZGJTNY-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-3-methyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reagents and products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-1-phenyl-1H-pyrazole
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
  • 3-Methyl-1-phenyl-1H-pyrazole

Uniqueness

4,5-Dichloro-3-methyl-1-phenyl-1H-pyrazole is unique due to the presence of two chlorine atoms at the 4 and 5 positions, which significantly influence its chemical reactivity and biological activity. This structural feature allows for diverse functionalization and enhances its potential in various applications compared to its analogs .

Properties

IUPAC Name

4,5-dichloro-3-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJWSTZHZGJTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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